Synthesis and Characterization of Meldonium-d3: A Technical Guide for Research Applications
Synthesis and Characterization of Meldonium-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Meldonium-d3, an isotopically labeled internal standard crucial for the accurate quantification of Meldonium in various research and clinical settings. This document details the synthetic pathway, experimental protocols, and analytical characterization of Meldonium-d3, presenting data in a clear and accessible format to support its use in drug metabolism, pharmacokinetic studies, and anti-doping analysis.
Introduction
Meldonium is a clinically used anti-ischemic drug that has garnered significant attention for its metabolic modulating properties.[1] Accurate and reliable quantification of Meldonium in biological matrices is essential for pharmacokinetic and anti-doping analyses. Stable isotope-labeled internal standards, such as Meldonium-d3, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods by correcting for matrix effects and variations in sample processing.[2] This guide outlines a robust method for the synthesis and rigorous characterization of Meldonium-d3 for research use.
Synthesis of Meldonium-d3
The synthesis of Meldonium-d3 is a multi-step process that begins with the reaction of 1,1-dimethylhydrazine with methyl acrylate to form the intermediate 3-(2,2-dimethylhydrazino)methylpropionate. This intermediate is then quaternized using a deuterated methylating agent, followed by hydrolysis to yield the final product, Meldonium-d3.
Synthesis Pathway
Caption: Synthesis pathway of Meldonium-d3.
Experimental Protocol
Step 1: Synthesis of 3-(2,2-dimethylhydrazino)methylpropionate
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To a stirred and heated (50 ± 5 °C) solution of tert-butylhydroquinone (0.19 g, 1.1 mmol) in 1,1-dimethylhydrazine (37.9 g, 0.63 mol), add methyl acrylate (51.6 g, 0.6 mol) dropwise.
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Heat the reaction mixture to 80 ± 5 °C for 2.5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture in an ice bath.
Step 2: Synthesis of Methyl 3-(2,2,2-trimethyl-d3-hydrazinium)propionate iodide
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To the cooled reaction mixture from Step 1, add 100 mL of acetone and hexadeuterated dimethyl sulfate or iodomethane-d3.
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Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.
Step 3: Hydrolysis to Meldonium-d3
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To the reaction mixture from Step 2, add 500 mL of distilled water, 200 mL of 96% ethanol, and calcium hydroxide (54.2 g, 0.73 mol) to remove the methylsulfate-d3 residue.[1]
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Heat the mixture at 50-60 °C for 2 hours.[1]
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Filter the precipitated calcium sulfate dihydrate and wash the filter cake with ethanol.[1]
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Concentrate the filtrate under reduced pressure to obtain crude Meldonium-d3 dihydrate.[1]
Purification:
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Recrystallize the crude product from a mixture of ethanol and water to yield pure Meldonium-d3 dihydrate.
Characterization of Meldonium-d3
The synthesized Meldonium-d3 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
Characterization Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁D₃N₂O₂ | |
| Exact Mass | 149.1244 | |
| Appearance | White crystalline powder | |
| Mass Spectrometry | ||
| Precursor Ion (M+H)⁺ | m/z 150.1317 | [1] |
| Key Product Ion | m/z 61 | [1] |
| ¹H NMR (D₂O, 400 MHz) | ||
| δ (ppm) | ~3.4 (t, 2H), ~2.7 (t, 2H) | Estimated |
| ¹³C NMR (D₂O, 100 MHz) | ||
| δ (ppm) | ~178, ~58, ~48 (septet, J(C,D) ≈ 21 Hz), ~32 | Estimated |
Analytical Methodologies
3.2.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic enrichment of Meldonium-d3. Electrospray ionization (ESI) in positive mode is typically used.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Meldonium-d3. In the ¹H NMR spectrum, the absence of the N-trimethyl signal at ~3.2 ppm and the presence of triplets for the two methylene groups are expected. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbons will appear as a septet due to coupling with deuterium, and will be shifted slightly upfield compared to the non-deuterated analog.
3.2.3. High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized Meldonium-d3 can be assessed by HPLC. A method developed for the analysis of non-deuterated Meldonium can be adapted.[3]
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Column: Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent HILIC column.[3]
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Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or perchloric acid).[3][4]
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Detection: UV at 205 nm or coupled with a mass spectrometer.[3]
Experimental and Analytical Workflows
Caption: Synthesis workflow for Meldonium-d3.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
